1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride
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Overview
Description
1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride is a compound that features an adamantane backbone, a pyrrolidine ring, and an ethanone group. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science
Preparation Methods
The synthesis of 1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride typically involves multiple steps, starting with the functionalization of the adamantane core. One common method involves the acylation of 1-adamantylacetic acid in the presence of trifluoroacetic anhydride and trifluoromethanesulfonic acid as a catalyst . . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride undergoes various chemical reactions, including:
Substitution: The adamantane and pyrrolidine rings can undergo substitution reactions, often facilitated by radical initiators or strong bases.
Common reagents used in these reactions include trifluoroacetic anhydride, trifluoromethanesulfonic acid, sodium borohydride, and lithium aluminum hydride. Major products formed from these reactions include various substituted adamantane derivatives and reduced forms of the compound .
Scientific Research Applications
1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride involves its interaction with various molecular targets. The adamantane core is known to enhance the lipophilicity and stability of the compound, allowing it to penetrate biological membranes more effectively . The pyrrolidine ring may interact with specific receptors or enzymes, modulating their activity and leading to the observed biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
1-(1-Adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride can be compared to other adamantane derivatives, such as:
Amantadine: Known for its antiviral and antiparkinsonian properties.
Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonistic properties.
Rimantadine: Another antiviral compound similar to amantadine.
The uniqueness of this compound lies in its combination of the adamantane core with a pyrrolidine ring, which may confer distinct biological activities and chemical properties compared to other adamantane derivatives .
Properties
IUPAC Name |
1-(1-adamantyl)-2-pyrrolidin-1-ylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c18-15(11-17-3-1-2-4-17)16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-14H,1-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAJJZDSGHNTSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)C23CC4CC(C2)CC(C4)C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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